Degrasyn

Description

Properties

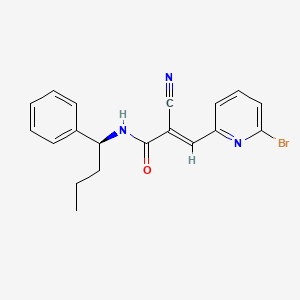

IUPAC Name |

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)/b15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDOPKHSVQTSJY-VMEIHUARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459281 | |

| Record name | WP1130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856243-80-6 | |

| Record name | Degrasyn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856243-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WP1130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Degrasyn (WP1130): A Technical Guide to its Function as a Deubiquitinase Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Degrasyn, also known as WP1130, has emerged as a significant small molecule inhibitor in the field of cancer research, primarily through its function as a deubiquitinase (DUB) inhibitor. This technical guide provides a comprehensive overview of Degrasyn, detailing its mechanism of action, inhibitory profile, and its effects on various cancer models. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and further investigate the therapeutic potential of this compound.

Degrasyn was initially developed as a derivative of the JAK2 inhibitor AG490.[1][2] However, subsequent research revealed its potent activity as a broad-spectrum, yet partially selective, DUB inhibitor.[1][3] This discovery has shifted the focus of its investigation towards its role in modulating the ubiquitin-proteasome system, a critical pathway in cancer cell survival and proliferation.

Mechanism of Action

Degrasyn exerts its anti-cancer effects by inhibiting specific deubiquitinases, leading to the accumulation of polyubiquitinated proteins and subsequently inducing cell stress and apoptosis.[1][2] Unlike proteasome inhibitors such as bortezomib, Degrasyn does not directly inhibit the 20S proteasome.[1] Instead, it targets the enzymes responsible for removing ubiquitin chains from proteins, thereby marking them for proteasomal degradation.

The primary DUBs inhibited by Degrasyn include:

-

USP9x: A deubiquitinase that plays a crucial role in stabilizing several oncoproteins, including Mcl-1 and c-Myc.[1][4]

-

USP5: Involved in the recycling of ubiquitin, its inhibition leads to an accumulation of free polyubiquitin chains and can stabilize tumor suppressors like p53.[1][5]

-

USP14: A proteasome-associated DUB that can trim ubiquitin chains on substrates prior to their degradation.[1]

-

UCHL1 (PGP9.5): Overexpressed in several cancers and contributes to tumor progression.[3]

-

UCH37: A component of the 26S proteasome that deubiquitinates substrates.[1]

By inhibiting these DUBs, Degrasyn disrupts the delicate balance of protein ubiquitination, leading to the downregulation of anti-apoptotic proteins (e.g., Mcl-1) and the upregulation or stabilization of pro-apoptotic proteins (e.g., p53).[1][2] This ultimately culminates in the induction of apoptosis in cancer cells.

Quantitative Data: Inhibitory Profile of Degrasyn

The following tables summarize the quantitative data regarding the inhibitory activity of Degrasyn against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (μM) | Citation(s) |

| K562 | Chronic Myelogenous Leukemia | ~1.8 - 2.4 | [3][6] |

| BV173 | B-cell Leukemia | ~0.5 - 2.5 | [3] |

| MM.1S | Multiple Myeloma | ~1.2 | [6] |

| U-266 | Multiple Myeloma | ~1.3 | [6] |

| A-375 | Melanoma | ~1.7 | [6] |

| Z138 | Mantle Cell Lymphoma | ~1.0 | [2] |

| PANC-1 | Pancreatic Cancer | ~1-5 | [7] |

| BxPC-3 | Pancreatic Cancer | ~1-5 | [7] |

| Myeloid/Lymphoid Tumors | Various Hematological | ~0.5 - 2.5 | [6] |

| Normal CD34+ precursors | Normal Hematopoietic Cells | ~5 - 10 | [6] |

| Dermal Fibroblasts | Normal Fibroblast Cells | ~5 - 10 | [6] |

| Endothelial Cells | Normal Endothelial Cells | ~5 - 10 | [6] |

Table 1: IC50 values of Degrasyn (WP1130) in various cancer and normal cell lines.

| DUB Target | Inhibition | Citation(s) |

| USP9x | Yes | [1][2][3] |

| USP5 | Yes | [1][2][3] |

| USP14 | Yes | [1][2][3] |

| UCH-L1 | Yes | [3] |

| UCH37 | Yes | [1][2][3] |

| UCH-L3 | No | [3] |

Table 2: Deubiquitinase inhibitory spectrum of Degrasyn (WP1130).

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Degrasyn and a typical experimental workflow for its evaluation.

Caption: Degrasyn's mechanism of action targeting multiple deubiquitinases.

Caption: A typical experimental workflow for evaluating Degrasyn's efficacy.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effect of Degrasyn on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Degrasyn (WP1130) stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of Degrasyn in complete medium. Remove the medium from the wells and add 100 µL of the Degrasyn dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of Degrasyn concentration and determine the IC50 value using appropriate software.

Analysis of Protein Expression (Western Blotting)

This protocol is used to detect changes in the levels of specific proteins (e.g., Mcl-1, p53, cleaved PARP) following Degrasyn treatment.

Materials:

-

Cells treated with Degrasyn

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-p53, anti-cleaved PARP, anti-ubiquitin, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with Degrasyn, wash cells with cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or GAPDH) to determine the relative changes in protein expression.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay measures the ability of Degrasyn to directly inhibit the activity of purified DUBs.

Materials:

-

Purified recombinant DUB enzymes (e.g., USP9x, USP5)

-

Degrasyn (WP1130)

-

DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)

-

96-well black plates

-

Fluorometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare dilutions of the DUB enzyme and Degrasyn in DUB assay buffer.

-

Pre-incubation: In a 96-well plate, add the DUB enzyme and varying concentrations of Degrasyn. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., NEM). Pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding the Ubiquitin-AMC substrate to each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~360 nm, emission ~460 nm) at regular intervals for a set period.

-

Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time plot). Determine the percentage of inhibition for each Degrasyn concentration relative to the vehicle control. Plot the percentage of inhibition against the log of Degrasyn concentration to determine the IC50 value for DUB inhibition.

Immunoprecipitation of Ubiquitinated Proteins

This protocol is used to isolate and detect the accumulation of ubiquitinated forms of specific proteins after Degrasyn treatment.

Materials:

-

Cells treated with Degrasyn and a proteasome inhibitor (e.g., MG132, to allow accumulation of ubiquitinated proteins)

-

Lysis buffer containing DUB inhibitors (e.g., NEM)

-

Primary antibody against the protein of interest

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli buffer

-

Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the treated cells in a buffer that preserves ubiquitination.

-

Pre-clearing: (Optional) Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the cell lysate with the primary antibody against the target protein overnight at 4°C.

-

Bead Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Western Blotting: Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.

Clinical Status

As of the latest available information, Degrasyn (WP1130) is in the preclinical stage of development. There are no registered clinical trials for Degrasyn listed in major clinical trial registries. The research to date has focused on its in vitro and in vivo efficacy in animal models of various cancers.[8] Further investigation is required to determine its safety and efficacy in humans before it can proceed to clinical trials.

Conclusion

Degrasyn (WP1130) is a promising anti-cancer agent with a unique mechanism of action as a deubiquitinase inhibitor. Its ability to target multiple DUBs involved in key cancer survival pathways provides a strong rationale for its continued investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of Degrasyn in various cancer contexts. Future studies should focus on elucidating its detailed in vivo pharmacology and toxicology to pave the way for potential clinical evaluation.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Deubiquitinase inhibitor degrasyn suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degrasyn potentiates the antitumor effects of bortezomib in Mantle cell lymphoma cells in vitro and in vivo: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Degrasyn (WP1130): Mechanism of Action and Induction of Apoptosis in Tumor Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Degrasyn (also known as WP1130) is a small molecule inhibitor with significant anti-tumor activity, primarily attributed to its function as a selective deubiquitinase (DUB) inhibitor. By modulating the ubiquitin-proteasome system, Degrasyn triggers the degradation of key oncoproteins and disrupts survival signaling, ultimately leading to apoptosis in a variety of cancer cell types. This technical guide provides an in-depth overview of Degrasyn's mechanism of action, summarizes its quantitative effects on tumor cells, details key experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Deubiquitinase Inhibition

Degrasyn functions as a cell-permeable, selective inhibitor of several deubiquitinase enzymes (DUBs), including USP9x, USP5, USP14, UCH-L1, and UCH37.[1][2][3] DUBs are critical regulators of protein stability, removing ubiquitin chains from target proteins to rescue them from proteasomal degradation. By inhibiting these DUBs, Degrasyn promotes the accumulation of polyubiquitinated proteins.[1][3][4] This leads to two primary outcomes:

-

Enhanced Degradation of Oncoproteins: Many oncoproteins and anti-apoptotic proteins are clients of the DUBs that Degrasyn inhibits. Inhibition leads to their rapid, proteasome-dependent degradation.[5][6]

-

Aggresome Formation: The rapid accumulation of polyubiquitinated (both K48- and K63-linked) proteins can overwhelm the cell's clearance capacity, leading to their collection in juxtanuclear aggresomes.[3][4] This process occurs without direct inhibition of the 20S proteasome's activity.[1][3][4]

The downstream effect of this activity is the downregulation of anti-apoptotic proteins (e.g., Mcl-1, Bcr-Abl) and the upregulation or stabilization of pro-apoptotic proteins (e.g., p53), shifting the cellular balance towards programmed cell death.[1][3]

Quantitative Efficacy Data

Degrasyn demonstrates potent anti-proliferative and pro-apoptotic effects across a range of tumor cell lines, with a notable selectivity for cancer cells over normal cells.

Table 1: In Vitro Anti-Proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) measures the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Cell Type | Cancer Type | IC50 Value (µM) | Citation |

| Myeloid & Lymphoid Tumor Cells | Leukemia/Lymphoma | ~0.5 - 2.5 | [1][2] |

| K562 | Chronic Myelogenous Leukemia (CML) | 1.8 | [1] |

| Pancreatic Cancer Cell Lines | Pancreatic Ductal Adenocarcinoma | ~1.0 - 5.0 | [5] |

| Normal CD34+ Precursors | Non-cancerous Hematopoietic Cells | ~5.0 - 10.0 | [1][2] |

| Dermal Fibroblasts | Non-cancerous Stromal Cells | ~5.0 - 10.0 | [1][2] |

| Endothelial Cells | Non-cancerous Vascular Cells | ~5.0 - 10.0 | [1][2] |

Table 2: Effective Concentrations in Mechanistic Studies

These concentrations have been documented to produce specific molecular effects in vitro.

| Concentration | Cell Line(s) | Observed Effect | Citation |

| 5 µM | CML Cells | Rapid downregulation of wild-type and T315I mutant Bcr/Abl protein. | [1] |

| 1 - 5 µM | PANC-1, BxPC-3 | Induces degradation of endogenous WT1 protein. | [5] |

| 0.6 - 20 µM | Human & Canine Bladder Cancer | Dose-dependent inhibition of proliferation and induction of apoptosis. | [7] |

Key Experimental Protocols

Reproducible evaluation of Degrasyn's activity relies on standardized assays. The following sections detail common protocols used in its characterization.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to formazan, which is indicative of metabolic activity and cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of Degrasyn (e.g., 0.08-20 µM) and a vehicle control (e.g., DMSO).[1][7]

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.[1][7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1][7]

-

Lysis and Solubilization: Add 80-100 µL of lysis buffer (e.g., 20% SDS in 50% N,N-dimethylformamide, pH 4.7) to each well to lyse the cells and dissolve the formazan crystals.[1][7] Incubate for at least 6 hours or overnight.

-

Measurement: Determine the optical density (absorbance) of each sample at 570 nm using a microplate reader.[1][7]

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^5 cells/mL) in appropriate culture plates and treat with desired concentrations of Degrasyn for 24 hours.[7]

-

Cell Collection: Collect both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate for 10-15 minutes at room temperature in the dark.[7]

-

Analysis: Analyze the stained cells immediately by flow cytometry.[7]

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of Degrasyn in a living organism.

Protocol:

-

Cell Implantation: Transplant human tumor cells (e.g., K562) subcutaneously or orthotopically into immunocompromised mice (e.g., Swiss Nu/Nu).[1]

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Treatment: Administer Degrasyn via a suitable route, such as intraperitoneal injection. A typical regimen is ~40 mg/kg every other day.[1]

-

Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Deubiquitinase inhibitor degrasyn suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degrasyn activates proteasomal-dependent degradation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Pharmacology of Degrasyn (WP1130): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Degrasyn, also known as WP1130, is a small molecule inhibitor with significant potential in oncology. Initially identified through screens for Janus-activated kinase (JAK) pathway inhibitors, its primary mechanism of action has been elucidated as the inhibition of several deubiquitinating enzymes (DUBs). This activity leads to the accumulation of polyubiquitinated proteins, triggering downstream signaling cascades that induce apoptosis and suppress tumor growth. This technical guide provides a comprehensive overview of the pharmacology of Degrasyn, including its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols. All quantitative data has been summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding. As of this review, no clinical trials for Degrasyn have been reported.

Mechanism of Action

Degrasyn functions as a cell-permeable, partly selective deubiquitinase (DUB) inhibitor.[1][2] It directly targets and inhibits the activity of several DUBs, including USP5, UCH-L1, USP9x, USP14, and UCH37.[1][3][4] This inhibition leads to the accumulation of polyubiquitinated proteins, which subsequently form juxtanuclear aggresomes.[1][5] This process occurs without direct inhibition of the 20S proteasome.[1][3] The accumulation of ubiquitinated proteins disrupts cellular homeostasis and activates apoptotic pathways.

Key Signaling Pathways Affected

Degrasyn's anti-cancer effects are mediated through its impact on several critical signaling pathways:

-

Bcr-Abl Pathway: In Chronic Myelogenous Leukemia (CML) cells, Degrasyn rapidly down-regulates both wild-type and T315I mutant Bcr-Abl protein.[3][4] This effect is independent of bcr-abl gene expression and is not affected by mutations that confer resistance to imatinib.[4][6] The downregulation of Bcr-Abl leads to decreased phosphorylation of its downstream targets, such as STAT5, and induces apoptosis in CML cells.[6][7]

-

JAK/STAT Pathway: Degrasyn was initially identified as an inhibitor of the JAK/STAT pathway.[2] It induces the downregulation of JAK2 protein, which in turn inhibits the phosphorylation and activation of STAT3.[8] This disruption of JAK/STAT signaling contributes to its anti-proliferative and pro-apoptotic effects.

-

p53 and Mcl-1 Regulation: By inhibiting USP5 and USP9x, Degrasyn leads to the upregulation of the pro-apoptotic protein p53 and the downregulation of the anti-apoptotic protein Mcl-1.[1][9] This modulation of key apoptosis regulators is a critical component of its tumor-suppressive activity.

-

USP5-WT1-E-cadherin Pathway: In pancreatic ductal adenocarcinoma, Degrasyn has been shown to suppress metastasis by targeting the USP5-WT1-E-cadherin signaling pathway.[10]

Signaling Pathway of Degrasyn's Action

Caption: Degrasyn inhibits multiple DUBs, leading to polyubiquitination and degradation of oncoproteins, ultimately inducing apoptosis.

Quantitative Preclinical Data

The preclinical efficacy of Degrasyn has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of Degrasyn (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference(s) |

| K562 | Chronic Myelogenous Leukemia | ~2.4 | 72 | [4] |

| BV173 | Chronic Myelogenous Leukemia | ~1.8 | Not Specified | [4] |

| Myeloid/Lymphoid Tumor Cells | Various Hematological Malignancies | ~0.5 - 2.5 | Not Specified | [3][4] |

| A375 | Melanoma | ~1.7 | 72 | [4] |

| MM1.S | Multiple Myeloma | ~1.2 | 72 | [4] |

| U-266 | Multiple Myeloma | ~1.3 | 24 - 72 | [4] |

| Normal CD34+ Cells | Normal Hematopoietic Precursors | ~5 - 10 | Not Specified | [3][4] |

| Dermal Fibroblasts | Normal Cells | ~5 - 10 | Not Specified | [3] |

| Endothelial Cells | Normal Cells | ~5 - 10 | Not Specified | [3] |

Table 2: In Vivo Efficacy of Degrasyn in Xenograft Models

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference(s) |

| Nude Mice | K562 (CML) Xenograft | 30 mg/kg, i.p., every other day for 9 days | Suppressed tumor growth comparable to imatinib | [4][6] |

| Nude Mice | BaF/3 (Wild-type Bcr-Abl) Xenograft | 30 mg/kg, i.p., every other day for 9 days | Inhibited tumor growth | [3] |

| Nude Mice | BaF/3 (T315I Bcr-Abl) Xenograft | 30 mg/kg, i.p., every other day for 9 days | Inhibited tumor growth | [3] |

| Nude Mice | A375 (Melanoma) Xenograft | Not Specified | Potent inhibitory activity | [3] |

| SCID Mice | Mantle Cell Lymphoma Xenograft | 20 mg/kg, i.p. | Modest prolongation of survival | [2] |

| Nude Mice | PANC-1 (Pancreatic) Xenograft | Not Specified | Significantly smaller tumors and reduced growth | [10] |

| Nude Mice | ST88-14 (MPNST) Xenograft | 12.5 and 25 mg/kg, i.p., 3 times/week for 4 weeks | Significant tumor growth reduction at 25 mg/kg | [11] |

Detailed Experimental Protocols

The following protocols are compiled from various preclinical studies of Degrasyn.

Cell Viability and Proliferation (MTT Assay)

This protocol is a standard method for assessing the effect of Degrasyn on cell viability.[3]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Degrasyn (WP1130) stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% N,N-dimethylformamide, pH 4.7)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Prepare serial dilutions of Degrasyn in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the Degrasyn dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for an additional 4-6 hours at 37°C, or until the crystals are fully dissolved.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow for MTT Assay

Caption: A stepwise workflow for determining cell viability using the MTT assay after Degrasyn treatment.

Western Blotting for Bcr-Abl Degradation

This protocol is used to visualize the effect of Degrasyn on Bcr-Abl protein levels.[6]

Materials:

-

CML cell lines (e.g., K562, BV173)

-

Degrasyn (WP1130)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Abl, anti-phospho-Stat5, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat CML cells with Degrasyn (e.g., 5 µM) for various time points (e.g., 0, 30, 60, 120 minutes).

-

Harvest cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellet with lysis buffer on ice.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This protocol describes the establishment and treatment of a xenograft model to evaluate the in vivo efficacy of Degrasyn.[4][6]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for injection (e.g., K562)

-

Matrigel (optional)

-

Degrasyn (WP1130) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer Degrasyn (e.g., 30 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., every other day).

-

Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Logical Flow of In Vivo Xenograft Study

Caption: A logical progression of steps for conducting an in vivo xenograft study to assess Degrasyn's efficacy.

Conclusion and Future Directions

Degrasyn (WP1130) is a potent deubiquitinase inhibitor with demonstrated preclinical anti-cancer activity across a range of hematological and solid tumors. Its unique mechanism of action, which involves the induction of proteotoxic stress and the modulation of key survival and apoptotic pathways, makes it a promising candidate for further development. The ability of Degrasyn to overcome resistance to existing targeted therapies, such as imatinib, highlights its potential clinical utility.

To date, there is no publicly available information on clinical trials involving Degrasyn. Future research should focus on comprehensive IND-enabling studies to assess its safety and pharmacokinetic profile in preparation for human clinical trials. Further investigation into biomarkers that predict sensitivity to Degrasyn could also aid in patient selection and the design of future clinical studies. The combination of Degrasyn with other anti-cancer agents is another promising avenue for exploration.

References

- 1. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Activation of a novel Bcr/Abl destruction pathway by WP1130 induces apoptosis of chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. The deubiquitinase inhibitor WP1130 drives nuclear aggregation and reactivation of mutant p53 for selective cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deubiquitinase inhibitor degrasyn suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Initial Studies on the Therapeutic Potential of Degrasyn (WP1130): A Technical Guide

Abstract: Degrasyn, also known as WP1130, is a small molecule compound initially investigated as a Janus-activated kinase (JAK)/signal transducer and activator of transcription (STAT) pathway inhibitor. Subsequent research has revealed its primary mechanism of action as a potent, cell-permeable deubiquitinase (DUB) inhibitor. By targeting multiple DUBs, including USP5, USP9x, USP14, UCH-L1, and UCH37, Degrasyn triggers the accumulation of polyubiquitinated proteins, leading to their degradation and inducing apoptosis in various cancer cell lines.[1][2][3] Initial preclinical studies have demonstrated its therapeutic potential in hematological malignancies such as Chronic Myelogenous Leukemia (CML) and Mantle Cell Lymphoma (MCL), as well as solid tumors like Pancreatic Ductal Adenocarcinoma (PDAC) and Bladder Cancer.[2][4][5][6] Notably, its efficacy against mutated oncoproteins, such as the T315I mutant of Bcr-Abl, highlights its potential to overcome common mechanisms of drug resistance.[1][2] This document provides a technical overview of the foundational research on Degrasyn, detailing its mechanism, preclinical efficacy, and the experimental protocols used in its initial evaluation.

Core Mechanism of Action: Deubiquitinase Inhibition

Degrasyn functions as a partly selective DUB inhibitor, which alters the ubiquitin-proteasome system.[1] Unlike proteasome inhibitors, Degrasyn does not affect the 20S proteasome's activity.[1][7] Instead, it inhibits the function of specific DUBs responsible for removing ubiquitin chains from target proteins. This inhibition leads to a rapid and marked accumulation of polyubiquitinated (both K48- and K63-linked) proteins.[1][7] This accumulation results in the formation of juxtanuclear aggresomes and subsequent proteasomal-dependent degradation of key oncogenic proteins, ultimately leading to cell cycle arrest and apoptosis.[1][7][8]

Key Signaling Pathways and Therapeutic Applications

Degrasyn's broad DUB inhibitory profile allows it to impact multiple oncogenic signaling pathways, making it a candidate for treating various cancers.

Chronic Myelogenous Leukemia (CML)

In CML cells, Degrasyn specifically and rapidly down-regulates the Bcr-Abl oncoprotein.[2] A key advantage is that its mechanism is not impeded by mutations that confer resistance to tyrosine kinase inhibitors like imatinib.[2] Degrasyn is effective against both wild-type and the highly resistant T315I mutant Bcr-Abl, inducing its degradation and promoting apoptosis in CML cells.[1][2] This activity is associated with a reduction in the phosphorylation of downstream effectors like STAT5.[9]

Pancreatic Ductal Adenocarcinoma (PDAC)

Studies in PDAC have shown that high expression of USP5 and Wilms' tumour-1 (WT1) is associated with tumor metastasis.[4] Degrasyn targets this axis by inhibiting USP5, which normally deubiquitinates and stabilizes the WT1 oncoprotein.[4][10] By inhibiting USP5, Degrasyn enhances the ubiquitination and subsequent proteasomal degradation of WT1.[10] This leads to the up-regulation of E-cadherin, a key protein in cell adhesion, thereby suppressing cancer cell migration, invasion, and metastasis.[4][10]

Other Malignancies

-

Mantle Cell Lymphoma (MCL): Degrasyn has been shown to inhibit the JAK/STAT and NF-κB signaling pathways in MCL cells and potentiates the anti-tumor effects of the proteasome inhibitor bortezomib.[6]

-

Multiple Myeloma: Degrasyn induces the rapid, proteasomal-dependent degradation of the c-Myc oncoprotein, correlating with tumor growth inhibition.[1][11]

-

Bladder Cancer: Degrasyn inhibits the proliferation of human and canine bladder cancer cell lines in a concentration- and time-dependent manner, proving more potent than non-selective DUB inhibitors at lower concentrations.[5][12]

Preclinical Efficacy: Quantitative Data

Degrasyn demonstrates selective cytotoxicity, being more effective in tumor cells compared to normal, non-transformed cells.[1][2] The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from initial studies are summarized below.

| Cell Type / Cancer Model | Cell Line(s) | IC50 / EC50 Value (µM) | Duration | Reference(s) |

| Myeloid & Lymphoid Tumor Cells | Various | ~0.5 - 2.5 | 72h | [1][2] |

| Chronic Myelogenous Leukemia | K562 | 1.8 | 72h | [1] |

| Mantle Cell Lymphoma | Mino, DB, Z-138, JMP-1 | ~1.0 | 48h | [13] |

| Human Bladder Cancer | T24 | 2.98 | 48h | [14] |

| Canine Bladder Cancer | K9TCC-PU-NK | 6.94 | 48h | [14] |

| Canine Bladder Cancer | RDSVS-TCC1 | 4.67 | 48h | [14] |

| Normal Human Cells (Various) | CD34+ precursors, fibroblasts, endothelial | ~5.0 - 10.0 | 72h | [1][2] |

| Non-tumorigenic Urothelial Cells | SV-HUC-1 | 6.98 | 48h | [14] |

Key Experimental Methodologies

The therapeutic potential of Degrasyn was assessed using a range of standard preclinical assays.

Cell Proliferation and Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with increasing concentrations of Degrasyn (e.g., 0.08-10 µM) or vehicle control (DMSO).[1]

-

Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[1][14]

-

Following incubation, 20 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.[1][14]

-

Cells are lysed using a lysis buffer (e.g., 20% SDS in 50% N, N-dimethylformamide) to dissolve the formazan crystals.[1]

-

The optical density of each sample is measured using a spectrophotometric plate reader at a wavelength of 570 nm.[1]

-

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Cells are seeded at a density of approximately 1 x 10⁵ cells/mL and treated with various concentrations of Degrasyn for a set time (e.g., 24 hours).[14]

-

After incubation, both adherent and floating cells are collected and washed with PBS.

-

Cells are resuspended in a binding buffer and stained with Annexin V-FITC for 10 minutes at room temperature in the dark.[14]

-

Propidium Iodide (PI) is added immediately before analysis.

-

Samples are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+).[5][14]

-

In Vivo Xenograft Models

To assess anti-tumor activity in a physiological context, human tumor cells are implanted in immunocompromised mice.

-

Protocol:

-

Animal Model: Severe combined immunodeficient (SCID) mice are commonly used.[13]

-

Tumor Implantation: Human cancer cells (e.g., MCL or PDAC cells) are injected subcutaneously or orthotopically.[4][10][13]

-

Treatment: Once tumors are established, mice are treated with Degrasyn or a vehicle control. Dosing regimens have included intraperitoneal (i.p.) injections of 20 mg/kg or 40 mg/kg, often administered every other day.[3][13]

-

Conclusion

Initial studies on Degrasyn (WP1130) have established it as a novel deubiquitinase inhibitor with significant therapeutic potential against a range of cancers. Its unique mechanism of inducing the degradation of key oncoproteins, including those with resistance-conferring mutations, provides a strong rationale for its continued development. The preclinical data show potent anti-proliferative and pro-apoptotic activity in vitro and tumor growth inhibition in vivo. These foundational findings underscore the promise of targeting DUBs as a viable strategy in oncology and position Degrasyn as a lead compound for further investigation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. Deubiquitinase inhibitor degrasyn suppresses metastasis by targeting USP5-WT1-E-cadherin signalling pathway in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ubiquitin-Specific Proteases as Potential Therapeutic Targets in Bladder Cancer—In Vitro Evaluation of Degrasyn and PR-619 Activity Using Human and Canine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degrasyn potentiates the antitumor effects of bortezomib in Mantle cell lymphoma cells in vitro and in vivo: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Deubiquitinase inhibitor degrasyn suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degrasyn activates proteasomal-dependent degradation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ubiquitin-Specific Proteases as Potential Therapeutic Targets in Bladder Cancer-In Vitro Evaluation of Degrasyn and PR-619 Activity Using Human and Canine Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Degrasyn (WP1130) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Degrasyn (also known as WP1130) is a cell-permeable small molecule that functions as a potent, partially selective deubiquitinase (DUB) inhibitor.[1][2][3] It has been demonstrated to induce apoptosis and inhibit proliferation in various cancer cell lines. These application notes provide detailed protocols for utilizing Degrasyn (WP1130) in cell culture experiments to study its effects on cell viability, protein stability, and ubiquitination.

Mechanism of Action: WP1130 exerts its biological effects by inhibiting the activity of several deubiquitinases, including USP5, USP9x, USP14, and UCH37.[1][4] This inhibition leads to the accumulation of polyubiquitinated proteins (both K48- and K63-linked), which are not efficiently cleared by the proteasome, as WP1130 does not directly inhibit 20S proteasome activity.[4] The accumulation of these ubiquitinated proteins can trigger the formation of juxtanuclear aggresomes and induce apoptosis.[4] WP1130 has been shown to downregulate anti-apoptotic proteins like MCL-1 and Bcr-Abl, and upregulate pro-apoptotic proteins such as p53.[4]

Data Presentation

Table 1: In Vitro Efficacy of Degrasyn (WP1130) in Various Cancer Cell Lines

| Cell Line Type | Cell Line Name | Assay Type | IC50 / EC50 | Incubation Time | Reference |

| Mantle Cell Lymphoma | Mino | Cytotoxicity | ~0.8 µM | 72 hrs | [2] |

| Multiple Myeloma | MM.1S | Cytotoxicity | ~1.2 µM | 72 hrs | [2] |

| Multiple Myeloma | MM1 | Antitumor | ~1.0 µM | 24 to 72 hrs | [2] |

| Myeloid/Lymphoid Tumor Cells | Various | Apoptosis Induction | ~0.5-2.5 µM | Not Specified | [2] |

| Normal CD34+ Hematopoietic Precursors | N/A | Apoptosis Induction | ~5-10 µM | Not Specified | [2] |

| Dermal Fibroblasts/Endothelial Cells | N/A | Apoptosis Induction | ~5-10 µM | Not Specified | [2] |

Table 2: Recommended Working Concentrations and Incubation Times for Key Experiments

| Experiment | Cell Line(s) | WP1130 Concentration | Incubation Time | Observed Effect | Reference |

| Induction of Apoptosis | Mantle Cell Lymphoma (Z138) | 5 µmol/L | 4 - 8 hrs | Cleaved PARP detection | [4] |

| Protein Ubiquitination | Mantle Cell Lymphoma (Z138) | 5 µmol/L | 1 - 4 hrs | Accumulation of ubiquitinated proteins | [4] |

| DUB Activity Inhibition | Mantle Cell Lymphoma (Z138) | 5 µmol/L | 4 hrs | ~50% reduction in DUB activity | [4] |

| p53 and MCL-1 Modulation | Mantle Cell Lymphoma (Z138) | 5 µmol/L | 4 hrs | Increased p53 ubiquitination, decreased MCL-1 | [4] |

Experimental Protocols

Preparation of Degrasyn (WP1130) Stock Solution

Materials:

-

Degrasyn (WP1130) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 3.84 mg of Degrasyn (WP1130) (Molecular Weight: 384.25 g/mol ) in 1 mL of DMSO.

-

Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[5]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for several months.[5]

Note: For in vivo studies, different solvent preparations may be required. One example includes a mixture of DMSO, PEG300, Tween80, and saline.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted for determining the inhibitory concentration (IC50) of WP1130 on cancer cell lines.

Materials:

-

96-well flat-bottom sterile plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Degrasyn (WP1130) stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide, pH 4.7 or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells. Ensure cell viability is >90%.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Include wells with medium only for blank measurements.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of WP1130 from the 10 mM stock solution in complete culture medium. A typical concentration range to test is 0.08 to 10 µM.[2][3]

-

Include a vehicle control (DMSO) at the same concentration as in the highest WP1130 treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared WP1130 dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well.[6]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to dissolve the crystals.[1]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[1]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the WP1130 concentration to determine the IC50 value.

-

Analysis of Protein Levels by Western Blotting

This protocol is designed to assess the effect of WP1130 on the expression levels of target proteins such as p53, MCL-1, and cleaved PARP.

Materials:

-

6-well or 10 cm cell culture plates

-

Cell line of interest

-

Complete culture medium

-

WP1130 stock solution

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

BCA protein assay kit

-

Laemmli sample buffer (4x) with β-mercaptoethanol

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MCL-1, anti-cleaved PARP, anti-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL chemiluminescence detection reagent

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of WP1130 (e.g., 5 µM) or vehicle control (DMSO) for the specified time (e.g., 4 hours).[4]

-

After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration for all samples.

-

Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis and Transfer:

-

Load the samples onto an SDS-PAGE gel and run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL reagent according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Use a loading control like actin or GAPDH to ensure equal protein loading.

-

Immunoprecipitation of Ubiquitinated Proteins

This protocol is for assessing the effect of WP1130 on the ubiquitination of a specific protein of interest.

Materials:

-

Cell line of interest

-

WP1130 stock solution

-

Proteasome inhibitor (e.g., MG132) - optional, for positive control

-

Lysis buffer for immunoprecipitation (e.g., Triton-based buffer with protease inhibitors and a DUB inhibitor like NEM)

-

Primary antibody against the protein of interest

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody for Western blotting

-

Elution buffer (e.g., Laemmli sample buffer)

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with WP1130 (e.g., 5 µM for 4 hours) as described in the Western Blotting protocol.[4] A positive control can be cells treated with a proteasome inhibitor like MG132.

-

Lyse the cells in immunoprecipitation lysis buffer. To preserve ubiquitinated proteins, it is crucial to include a DUB inhibitor such as N-ethylmaleimide (NEM) in the lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.

-

Incubate a portion of the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform Western blotting as described above, using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A high-molecular-weight smear will be indicative of polyubiquitination.

-

Mandatory Visualizations

Signaling Pathway of Degrasyn (WP1130)

Caption: Signaling pathway of Degrasyn (WP1130) leading to apoptosis.

Experimental Workflow for Cell Viability (MTT) Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Workflow for Western Blotting

Caption: Workflow for analyzing protein expression by Western blotting.

References

Application Notes and Protocols for Degrasyn (WP1130) in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Degrasyn (also known as WP1130), a potent deubiquitinase (DUB) inhibitor, in various in vitro assays. Degrasyn has demonstrated significant anti-tumor activity in a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of key oncogenic signaling pathways.

Mechanism of Action

Degrasyn is a cell-permeable small molecule that functions as a selective inhibitor of several deubiquitinases, including USP5, UCH-L1, USP9x, USP14, and UCH37.[1][2][3][4] By inhibiting these DUBs, Degrasyn leads to the accumulation of polyubiquitinated proteins, triggering cellular stress and apoptosis.[2][5][6] Notably, Degrasyn's mechanism of action does not involve the direct inhibition of the 20S proteasome.[1][5] Its anti-cancer effects are linked to the downregulation of key survival proteins and oncoproteins such as Bcr-Abl, JAK2, c-Myc, and Mcl-1, and the upregulation of pro-apoptotic proteins like p53.[1][3][7][8]

Data Presentation: Recommended Concentrations

The optimal concentration of Degrasyn is cell-type and assay-dependent. The following tables summarize effective concentrations from various published studies. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Table 1: IC50 Values of Degrasyn in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

| Myeloid and Lymphoid Tumor Cells | Leukemia/Lymphoma | Not Specified | ~0.5 - 2.5 | [1] |

| Mino | Mantle Cell Lymphoma | 72 hours | 0.8 | [1] |

| MM1 | Multiple Myeloma | 24 to 72 hours | 1.0 | [1] |

| MM1S | Multiple Myeloma | 72 hours | 1.2 | [1] |

| Pancreatic Cancer Cell Lines (PANC-1, BxPC-3, Aspc-1, Capan-1) | Pancreatic Ductal Adenocarcinoma | 24 hours | 1 - 5 | [9] |

| A375 | Melanoma | Not Specified | 1.6 | [7] |

| Z138 | Mantle Cell Lymphoma | Not Specified | ~1.2 | [10] |

| Mantle Cell Lymphoma (MCL) cell lines | Mantle Cell Lymphoma | 48 hours | <1 | [2][11] |

Table 2: Working Concentrations for Specific In Vitro Assays

| Assay Type | Cell Line(s) | Concentration (µM) | Incubation Time | Purpose | Reference |

| DUB Activity Inhibition | Various | 5 | Not Specified | Direct inhibition of USP9x, USP5, USP14, UCH-L1, and UCH37 | [1][3] |

| Cytotoxicity/Viability (MTT Assay) | Various | 0.08 - 10 | 72 hours | Determine cell viability | [1][10] |

| c-Myc Downregulation | MM-1, HeLa, A375 | 5 | 2 hours | Analyze c-Myc protein levels | [7] |

| Bcr/Abl Downregulation | Chronic Myelogenous Leukemia (CML) cells | 5 | 60 minutes | Analyze Bcr/Abl protein levels | [1] |

| Apoptosis Induction | Myeloid and Lymphoid Tumor Cells | ~0.5 - 2.5 | Not Specified | Induce apoptosis | [1][12] |

| Metastasis Inhibition (Transwell Assay) | PANC-1, BxPC-3 | 1 | 24 hours | Assess cell migration and invasion | [9] |

| DUB Labeling Assay | Z138 | Up to 5 | 1 hour | Profile active cellular DUBs | [5] |

| In Vitro DUB Inhibition Assay (Ub-AMC) | Purified DUBs | Varies | 30 minutes | Measure direct DUB inhibition | [5] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used in studies investigating Degrasyn's effect on cancer cell proliferation.[1][10][13]

Materials:

-

Degrasyn (WP1130) stock solution (in DMSO)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Lysis buffer (e.g., 20% SDS in 50% N,N-dimethylformamide)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to attach overnight.[13]

-

Prepare serial dilutions of Degrasyn in complete culture medium. A suggested range is 0.08 to 20 µM.[1][13]

-

Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of Degrasyn to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[13]

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1][10][13]

-

Add 80-100 µL of lysis buffer to each well to dissolve the formazan crystals.[1][10][13]

-

Incubate for at least 6 hours at 37°C, or until the formazan crystals are fully dissolved.[1][10]

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is a general guideline for assessing the levels of proteins such as c-Myc, Bcr-Abl, or DUBs following Degrasyn treatment.

Materials:

-

Degrasyn (WP1130) stock solution (in DMSO)

-

6-well plates or larger culture dishes

-

Complete cell culture medium

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-Bcr-Abl, anti-USP5, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.

-

Treat the cells with the desired concentration of Degrasyn (e.g., 5 µM) for the specified time (e.g., 1, 2, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like actin to normalize protein levels.

In Vitro Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)

This fluorogenic assay measures the direct inhibitory effect of Degrasyn on purified DUB enzymes.[5][14]

Materials:

-

Purified recombinant DUB enzymes (e.g., USP5, UCH-L1)

-

Degrasyn (WP1130) stock solution (in DMSO)

-

DUB activity buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

-

96-well black plates for fluorescence reading

-

Fluorometer

Procedure:

-

Prepare dilutions of Degrasyn in DUB activity buffer.

-

In a 96-well plate, add the purified DUB enzyme to the DUB activity buffer.

-

Add the different concentrations of Degrasyn or vehicle control (DMSO) to the wells containing the DUB enzyme.

-

Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]

-

Initiate the reaction by adding the Ub-AMC substrate (final concentration typically 500 nM).[5]

-

Immediately measure the release of AMC fluorescence over time using a fluorometer with excitation at ~360-380 nm and emission at ~460-480 nm.

-

Calculate the rate of reaction and determine the inhibitory effect of Degrasyn.

Signaling Pathways and Experimental Workflows

Degrasyn's Impact on the USP5-WT1-E-cadherin Signaling Pathway in Pancreatic Cancer

Degrasyn has been shown to suppress metastasis in pancreatic ductal adenocarcinoma (PDAC) by targeting the USP5-WT1-E-cadherin signaling axis.[9][15] Degrasyn inhibits USP5, a deubiquitinase that stabilizes the oncoprotein Wilms' tumor 1 (WT1).[9][15] The inhibition of USP5 leads to the ubiquitination and subsequent proteasomal degradation of WT1.[9] Reduced levels of WT1 result in the upregulation of E-cadherin, a key protein in cell adhesion, thereby inhibiting cancer cell metastasis.[15]

Caption: Degrasyn inhibits USP5, leading to WT1 degradation and increased E-cadherin, thus suppressing metastasis.

General Experimental Workflow for Assessing Degrasyn's In Vitro Efficacy

The following diagram outlines a typical workflow for evaluating the anti-cancer effects of Degrasyn in vitro.

Caption: A standard workflow for in vitro evaluation of Degrasyn, from initial screening to functional assays.

Degrasyn-Induced Degradation of Oncoproteins

Degrasyn promotes the degradation of several oncoproteins, including c-Myc and Bcr-Abl, through mechanisms that can be dependent or independent of the proteasome.[7][8][9] For instance, Degrasyn induces the rapid, proteasomal-dependent degradation of c-Myc.[7][8][16]

Caption: Degrasyn inhibits DUBs, promoting oncoprotein degradation and inducing apoptosis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. xcessbio.com [xcessbio.com]

- 4. Degrasyn (WP1130) | Deubiquitinase抑制剂 | MCE [medchemexpress.cn]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Degrasyn activates proteasomal-dependent degradation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deubiquitinase inhibitor degrasyn suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abmole.com [abmole.com]

- 11. WP1130 A cell-permeable tyrphostin compound that acts as a partially selective deubiquitinase (DUB) inhibitor and suppresses JAK-Stat signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deubiquitinase inhibitor degrasyn suppresses metastasis by targeting USP5-WT1-E-cadherin signalling pathway in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Degrasyn (WP1130)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Degrasyn (WP1130) stock solutions for in vitro and in vivo research applications.

Product Information:

Degrasyn (WP1130) is a cell-permeable, second-generation tyrphostin derivative that functions as a potent and partially selective deubiquitinase (DUB) inhibitor.[1][2][3] It has been shown to directly inhibit the activity of several DUBs, including USP9x, USP5, USP14, and UCH37.[1][2][4] This inhibition leads to the accumulation of polyubiquitinated proteins, which can trigger aggresome formation and induce apoptosis in tumor cells.[1][4][5] WP1130 was initially identified as an inhibitor of the JAK/STAT signaling pathway, where it downregulates the activation of STATs by promoting the degradation of upstream JAK kinases.[1][6] Its ability to downregulate anti-apoptotic proteins such as Bcr-Abl and JAK2 makes it a compound of interest in cancer research, particularly for chronic myelogenous leukemia (CML), melanoma, and glioblastoma.[1][2]

Quantitative Data Summary:

The following table summarizes the key quantitative data for Degrasyn (WP1130).

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈BrN₃O | [1][3] |

| Molecular Weight | 384.27 g/mol | [1] |

| CAS Number | 856243-80-6 | [1][3] |

| Appearance | Crystalline solid, light yellow | [3] |

| Purity | ≥95% - ≥97% (HPLC) | [3] |

| Solubility in DMSO | >10 mM to 100 mg/mL | [1][7] |

| Solubility in Ethanol | ≥7.23 mg/mL to 50 mg/mL | [1][7] |

| Solubility in Water | Insoluble | [1][7] |

| Storage (Solid) | -20°C for up to 3 years; 2-8°C also cited | [1][7] |

| Storage (Stock Solution) | -20°C for up to 6 months; -80°C for up to 1 year | [7] |

Experimental Protocols

1. Preparation of a 10 mM Degrasyn (WP1130) Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Degrasyn (WP1130) using dimethyl sulfoxide (DMSO) as the solvent.

Materials:

-

Degrasyn (WP1130) powder

-

Anhydrous or high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or incubator at 37°C, ultrasonic bath

Procedure:

-

Calculate the required mass of WP1130:

-

To prepare 1 mL of a 10 mM stock solution, you will need 3.84 mg of WP1130.

-

Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 384.27 g/mol = 0.00384 g = 3.84 mg

-

-

Weigh the WP1130 powder:

-

Carefully weigh out the calculated amount of WP1130 powder in a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add the desired volume of DMSO to the tube containing the WP1130 powder. For a 10 mM solution, add 1 mL of DMSO for every 3.84 mg of WP1130.

-

-

Dissolve the compound:

-

Aliquot and Store:

Safety Precautions:

-

Degrasyn (WP1130) is a bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Work in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for complete safety information.

2. Dilution of Stock Solution for Cell-Based Assays

This protocol describes the dilution of the 10 mM WP1130 stock solution for use in cell culture experiments. Typical working concentrations for cell-based assays range from 0.5 µM to 10 µM.[7][8]

Materials:

-

10 mM Degrasyn (WP1130) stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thaw the stock solution:

-

Thaw a single aliquot of the 10 mM WP1130 stock solution at room temperature.

-

-

Prepare an intermediate dilution (optional but recommended):

-

To minimize the concentration of DMSO in the final culture medium (typically ≤ 0.1%), it is advisable to prepare an intermediate dilution.

-

For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in sterile cell culture medium or phosphate-buffered saline (PBS).

-

-

Prepare the final working solution:

-

Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

-

Example for a 5 µM final concentration in 10 mL of medium:

-

Using the 10 mM stock: Add 5 µL of the 10 mM stock to 10 mL of medium.

-

Using a 1 mM intermediate: Add 50 µL of the 1 mM intermediate to 10 mL of medium.

-

-

-

Mix and apply to cells:

-

Gently mix the final working solution and add it to your cell cultures.

-

Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments.

-

Visualizations

Caption: Workflow for preparing and storing Degrasyn (WP1130) stock solution.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Detecting Degrasyn-Induced Protein Degradation via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Degrasyn (also known as WP1130) is a small molecule inhibitor of deubiquitinating enzymes (DUBs), including USP5, USP9x, USP14, and UCH37.[1][2] By inhibiting these DUBs, Degrasyn promotes the accumulation of polyubiquitinated proteins, leading to their degradation primarily through the proteasome pathway.[1][3][4] This mechanism of action makes Degrasyn a valuable tool for studying protein degradation pathways and a potential therapeutic agent for diseases driven by the overexpression of oncoproteins such as Wilms' tumor 1 (WT1), c-Myc, and Bcr-Abl.[3][5][6] These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify Degrasyn-induced degradation of target proteins.

Mechanism of Action: Degrasyn-Induced Protein Degradation

Degrasyn functions by inhibiting deubiquitinases, which are enzymes responsible for removing ubiquitin chains from proteins, thereby rescuing them from proteasomal degradation. By blocking DUB activity, Degrasyn effectively enhances the ubiquitination status of target proteins, marking them for destruction by the 26S proteasome. This targeted protein degradation offers a promising strategy for downregulating proteins that are difficult to inhibit with traditional small molecule inhibitors.

A key signaling pathway affected by Degrasyn is the USP5-WT1-E-cadherin axis, particularly relevant in pancreatic ductal adenocarcinoma.[5] In this pathway, USP5 normally stabilizes the oncogenic transcription factor WT1 by deubiquitinating it. Inhibition of USP5 by Degrasyn leads to the ubiquitination and subsequent degradation of WT1, resulting in the upregulation of E-cadherin and suppression of metastasis.[5]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Degrasyn on the degradation of various target proteins as determined by Western blot analysis from published studies.

Table 1: Degrasyn-Induced Degradation of c-Myc

| Degrasyn Concentration (µM) | Treatment Time (hours) | Cell Line | Percent c-Myc Degradation (%) | Reference |

| 1 | 1 | MM-1 | ~50 | [7] |

| 2.5 | 1 | MM-1 | ~75 | [7] |

| 5 | 1 | MM-1 | >90 | [7] |

| 5 | 2 | A375 | ~50 | [8] |

| 10 | 2 | A375 | >75 | [8] |

Table 2: Degrasyn (WP1130)-Induced Degradation of Mutant p53

| Degrasyn (WP1130) Concentration (µM) | Treatment Time (hours) | Cell Line | Mutant p53 | Percent Protein Degradation (%) | Reference |

| 5 | 9 | SK-BR-3 | R175H | ~50 | [9] |

| 10 | 9 | SK-BR-3 | R175H | ~70 | [9] |

| 20 | 9 | SK-BR-3 | R175H | >80 | [9] |

| 5 | 9 | C-33A | R273C | ~40 | [9] |

| 10 | 9 | C-33A | R273C | ~60 | [9] |

| 20 | 9 | C-33A | R273C | >75 | [9] |

Experimental Protocols

Protocol 1: Western Blot for Detecting Degrasyn-Induced Protein Degradation

This protocol provides a comprehensive procedure for treating cells with Degrasyn, preparing cell lysates, and performing Western blot analysis to detect the degradation of a target protein.

Materials:

-

Cell culture reagents (media, serum, antibiotics)

-

Degrasyn (WP1130)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

Running buffer (Tris-Glycine-SDS)

-

Transfer buffer (Tris-Glycine-Methanol)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-